molecular formula C6H13BrO B13427626 2-Bromo-3,3-dimethyl-1-butanol

2-Bromo-3,3-dimethyl-1-butanol

Cat. No.: B13427626
M. Wt: 181.07 g/mol
InChI Key: GNAVDOXZEVCWKK-UHFFFAOYSA-N
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Description

2-Bromo-3,3-dimethyl-1-butanol is an organic compound with the molecular formula C6H13BrO. It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a butanol backbone. This compound is of interest in various chemical and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,3-dimethyl-1-butanol can be synthesized through several methods. One common approach involves the bromination of 3,3-dimethyl-1-butanol. This reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Another method involves the Grignard reaction, where 3,3-dimethyl-1-butanol is reacted with a brominating agent in the presence of a Grignard reagent.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced separation techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3-dimethyl-1-butanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3,3-dimethyl-1-butanol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 3,3-dimethyl-1-butanol.

    Oxidation: Formation of 3,3-dimethyl-2-butanone.

    Reduction: Formation of 3,3-dimethyl-1-butanol.

Scientific Research Applications

2-Bromo-3,3-dimethyl-1-butanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,3-dimethyl-1-butanol involves its reactivity as a brominated alcohol. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the compound’s molecular structure, which allows for selective reactivity at specific sites.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-butanol: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-2-methylpropane: Similar brominated compound but with a different carbon backbone.

    3-Bromo-3-methyl-1-butanol: Similar structure but with the bromine atom at a different position.

Uniqueness

2-Bromo-3,3-dimethyl-1-butanol is unique due to the presence of both a bromine atom and a hydroxyl group on a butanol backbone. This combination of functional groups allows for diverse reactivity and applications in various fields of research and industry .

Properties

IUPAC Name

2-bromo-3,3-dimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-6(2,3)5(7)4-8/h5,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAVDOXZEVCWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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